1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine
Description
Evolution of Pyrazole-Based Therapeutics
Pyrazole derivatives first gained prominence in the 1960s with the discovery of antipyrine’s analgesic properties. The 1990s saw systematic exploration of pyrazole-4-sulfonamides, particularly for their enzyme inhibition capabilities. A 2023 study demonstrated that 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives exhibit antiproliferative activity against U937 lymphoma cells through non-cytotoxic mechanisms, with IC~50~ values ranging from 12.4–58.7 μM. This work established structure-activity relationships (SAR) critical for subsequent hybrid designs:
| Pyrazole Substituent | Sulfonamide Linker | Biological Activity (IC~50~) |
|---|---|---|
| 3,5-Dimethyl | Phenethyl | 12.4 μM |
| 1,3,5-Trimethyl | Phenethyl | 58.7 μM |
Table 1: Impact of pyrazole methylation on antiproliferative activity.
The introduction of sulfonamide groups at the pyrazole 4-position enhanced water solubility while maintaining membrane permeability – a key challenge in CNS drug development.
Sulfonamide Contributions to Molecular Recognition
Sulfonamide’s dual hydrogen bond donor/acceptor capacity enables precise interactions with enzyme active sites. In carbonic anhydrase IX (CA IX) inhibitors, pyrazole-sulfonamide hybrids demonstrated nanomolar affinity through simultaneous coordination of the sulfonamide group to zinc ions and π-π stacking of the pyrazole ring with hydrophobic residues. This dual-targeting capability inspired the incorporation of sulfonamide linkers in 1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine to potentially enhance target selectivity.
Properties
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)sulfonylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S/c1-8-10(7-13(2)12-8)17(15,16)14-5-3-9(11)4-6-14/h7,9H,3-6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUNKQSIZUJYDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCC(CC2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride with piperidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity . The piperidine ring can enhance the binding affinity and specificity of the compound for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine with its closest analogs, focusing on substituent variations on the pyrazole ring and their physicochemical properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Key Structural Variation |
|---|---|---|---|---|---|
| This compound (Target) | C10H18N4O2S | 258.34 | 1019006-22-4 | 95% | 1,3-Dimethylpyrazole |
| 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine | C10H18N4O2S | 258.34 | 1019006-27-9 | 95% | Ethyl substituent at pyrazole N1 |
| 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine | C11H20N4O2S | 272.37 | 1006440-66-9 | 95% | Ethyl (N1) + methyl (C3) on pyrazole |
| 1-((1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine | C10H18N4O2S | 258.34 | 1018996-02-5 | 95% | Methyl groups at pyrazole N1 and C5 |
| 1-((Trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine | C11H20N4O2S | 272.37 | 1018996-06-9 | 95% | Trimethyl substitution on pyrazole |
| 1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine dihydrochloride | C9H16Cl2N4O2S | 327.27 | Not provided | 95% | Pyrazole replaced by imidazole |
Key Observations:
Substituent Effects on Molecular Weight :
- Ethyl or additional methyl groups increase molecular weight (e.g., 272.37 g/mol for ethyl+methyl or trimethyl analogs vs. 258.34 g/mol for dimethyl derivatives) .
- Replacement of pyrazole with imidazole (as in the dihydrochloride derivative) introduces chlorine atoms, significantly altering molecular weight and solubility .
Positional Isomerism :
- The 1,3-dimethylpyrazole (target compound) vs. 1,5-dimethylpyrazole (CAS 1018996-02-5) highlights the impact of substituent placement on steric and electronic properties .
Biological Relevance: While direct activity data for the target compound is absent, analogs like RB-005 (a piperidin-4-amine derivative with a 4-octylphenethyl group) demonstrate selective SphK1 inhibition (IC50 = 3.6 µM), suggesting the piperidin-4-amine moiety may play a role in kinase targeting .
Biological Activity
1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and applications in drug development, supported by research findings and data tables.
Compound Overview
- IUPAC Name : 1-(1,3-dimethylpyrazol-4-yl)sulfonylpiperidin-4-amine
- Molecular Formula : C10H18N4O2S
- Molecular Weight : 258.34 g/mol
- CAS Number : 1019006-22-4
Synthesis
The synthesis of this compound typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride with piperidin-4-amine. The reaction is performed under controlled conditions with a base like triethylamine to neutralize the hydrochloric acid produced during the reaction.
The compound's biological activity is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group facilitates strong interactions with amino acid residues in enzyme active sites, potentially leading to inhibition or modulation of enzyme activity.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives possess good inhibitory activity against various pathogens, including bacteria and fungi. In particular, compounds similar to this compound have demonstrated effective inhibition zones against Staphylococcus aureus and Staphylococcus epidermidis with MIC values ranging from 0.22 to 0.25 μg/mL .
Antitumor Activity
Pyrazole derivatives are also recognized for their antitumor potential. They have been studied for their ability to inhibit key oncogenic pathways, such as BRAF(V600E), which is crucial in various cancers. The structure of this compound suggests it may serve as a scaffold for developing novel anticancer agents targeting these pathways .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound 7b | Antibacterial | 0.22 - 0.25 | |
| Compound X1 | Antitumor | Not specified | |
| Pyrazole Derivative | Antifungal | Moderate to Excellent |
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated several pyrazole derivatives for their antimicrobial efficacy against common pathogens. The results indicated that some derivatives exhibited potent antibacterial activity, making them suitable candidates for further development as antimicrobial agents .
Case Study 2: Antitumor Potential
Another investigation focused on the antitumor properties of pyrazole-based compounds. The study highlighted the ability of these compounds to induce apoptosis in cancer cell lines through modulation of key signaling pathways .
Q & A
Q. What are the standard synthetic routes for 1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including sulfonylation of the pyrazole moiety followed by coupling with a piperidine derivative. Key steps include:
- Sulfonylation : Reacting 1,3-dimethyl-1H-pyrazol-4-amine with a sulfonyl chloride under anhydrous conditions .
- Coupling : Introducing the piperidin-4-amine group via nucleophilic substitution or amide bond formation.
Optimization factors : - Temperature : Maintained between 0–25°C to prevent side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Purification : Column chromatography or recrystallization ensures >95% purity.
Q. Which analytical techniques are critical for characterizing this compound?
Rigorous characterization involves:
| Technique | Purpose | Key Data |
|---|---|---|
| 1H/13C NMR | Confirm molecular structure | Chemical shifts (δ ppm) for pyrazole protons (6.5–7.5 ppm) and sulfonyl groups (3.1–3.5 ppm) |
| Mass Spectrometry (MS) | Verify molecular weight | Molecular ion peak (e.g., [M+H]+ at m/z 285) |
| HPLC | Assess purity | Retention time consistency and absence of secondary peaks |
Advanced Research Questions
Q. How can computational modeling predict bioactivity based on the compound’s 3D conformation?
Molecular dynamics (MD) simulations and docking studies are used to:
- Map binding pockets : Analyze interactions with targets like kinases or GPCRs.
- Optimize substituents : Methyl groups on the pyrazole ring enhance steric hindrance, affecting binding affinity .
Example workflow :
Generate 3D conformers using software like Schrödinger Maestro.
Dock into target proteins (e.g., COX-2 or serotonin receptors).
Validate predictions with in vitro assays (e.g., IC50 measurements) .
Q. How to design interaction studies with biological targets?
Stepwise methodology :
- Target selection : Prioritize proteins with structural homology to known pyrazole-binding enzymes .
- Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity (KD).
- Functional assays : Test inhibition of enzymatic activity (e.g., kinase assays) or receptor modulation (cAMP/GTPγS binding) .
Data interpretation : Compare results with structurally similar compounds (e.g., 1,3-diphenylpyrazole derivatives) to identify SAR trends .
Q. How to resolve spectral data discrepancies during characterization?
Common issues and solutions:
- Split NMR peaks : Caused by rotamers or impurities. Mitigate by heating the sample (60°C) to average conformations or repurifying via preparative HPLC .
- Unexpected MS fragments : Trace metal adducts (e.g., Na+/K+) can distort results. Use chelating agents (EDTA) in mobile phases .
- Contradictory elemental analysis : Recalculate stoichiometry or verify combustion conditions (e.g., oxygen flow rate) .
Data Contradiction Analysis
Q. How to address conflicting bioactivity data across studies?
Case example : Discrepancies in IC50 values for kinase inhibition.
- Possible causes :
- Assay variability (e.g., ATP concentration differences).
- Compound stability (degradation in DMSO stock solutions).
- Resolution :
- Standardize assay protocols (e.g., Eurofins KinaseProfiler panel).
- Validate compound integrity via LC-MS before each experiment .
Comparative Structural Analysis
Q. How does sulfonyl group positioning affect reactivity compared to carbonyl analogs?
| Group | Electronic Effects | Biological Impact |
|---|---|---|
| Sulfonyl (SO2) | Strong electron-withdrawing | Enhances metabolic stability but reduces membrane permeability |
| Carbonyl (CO) | Moderate electron-withdrawing | Increases hydrogen-bonding potential with targets |
| Experimental validation : Replace sulfonyl with carbonyl in derivatives and compare pharmacokinetic profiles . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
